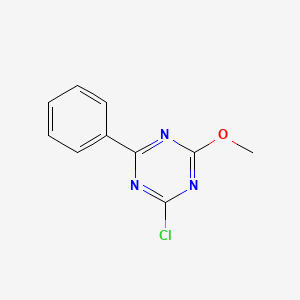
2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine
Übersicht
Beschreibung
“2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine” is a derivative of 1,3,5-triazine, a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Chemical Reactions Analysis
“2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine” is a stable, yet highly reactive compound . It can undergo various chemical reactions, including catalytic amide-forming reactions .Wissenschaftliche Forschungsanwendungen
Photoinitiator for Polymerization
2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine derivatives, like 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine (XL-353), have been utilized as photoinitiators for UV-crosslinking of acrylic pressure-sensitive adhesives. These compounds act as effective co-initiators in photoinitiating systems under visible light, increasing the efficiency of polymerization reactions (Kabatc, Czech, & Kowalczyk, 2011).
Antifungal Agents
Certain 1,3,5-triazine derivatives show promising antifungal activity. For example, compounds synthesized from 2,4,6-Trichloro 1,3,5-triazine reacted with nucleophilic reagents like 4-methoxy-2-aminobenzothiazole and 2-chloro-4-trifluoromethyl-aniline exhibited fungicidal activity against various fungi, demonstrating their potential as antifungal agents (Sareen, Khatri, Jain, & Sharma, 2009).
Density Functional Theory Studies
The structure of optically active 1,3,5-triazine derivatives, like 2-chloro-4-methoxy-6-[(R)-1-phenylethylamino]-1,3,5-triazine, has been studied using density functional theory (DFT) and time-dependent DFT methods. This approach allows for investigating molecular electronic circular dichroism (CD) and absorption UV spectra, enhancing the reliability of theoretical predictions (Alagona, Ghio, & Monti, 2007).
Nucleophilic Substitution Reactions
1,3,5-Triazine derivatives undergo nucleophilic substitution reactions, demonstrating their reactivity. For instance, compounds like 2-methoxy-4-chloro-6-(2-hydroxy-1-naphthyl)-1,3,5-triazine showed significant reactivity in reactions with aniline, diethylamine, and other nucleophiles, highlighting their chemical versatility (Tsunoda, Hashida, Sekiguchi, & Matsui, 1976).
Synthesis of Derivatives and Antimicrobial Activity
Synthesis of various 1,3,5-triazine derivatives, such as 2,4-ditrichloromethyl-6-Methyl-1,3,5-Triazine and its analogs, has been achieved, with some showing significant antimicrobial activity against bacteria and fungi. These findings highlight the potential of these compounds in antimicrobial applications (Kathiriya, Purohit, & Purohit, 2015).
Fluorescence Spectroscopy and X-ray Structure Analysis
1,3,5-Triazine derivatives, including methoxy derivatives, have been studied using fluorescence spectroscopy and X-ray structure analysis. These studies provide insights into the molecular structures and potential applications in areas such as ultraviolet absorbers (Keck et al., 1998).
Fluorescent Reagent for Amino Acid Analysis
Compounds like 2-chloro-4-methoxy-6-(4-methoxy-1-naphthyl)-[1,3,5]triazine (CMMNT) have been synthesized and used as fluorescent reagents for the derivatization of amino acids. This application is crucial for quantitative amino acid analysis in various biochemical and pharmaceutical studies (Brückner & Wachsmann, 2003).
Hyperbranched Polymer Synthesis
1,3,5-Triazine derivatives are used in the synthesis of hyperbranched poly(ether ketone) with triazine moieties. These polymers show high glass transition temperatures and can be modified for various applications, including self-aggregation and optoelectronic implementations (Cho, Chang, Kim, Lee, & Kim, 2001).
Co-crystal Structures and Hirshfeld Surface Analysis
The co-crystal structures of 1,3,5-triazine derivatives with other molecules like 4-chlorobenzoic acid and 4-methoxybenzoic acid have been studied. These studies help understand the hydrogen-bonded assembly and are useful in the field of crystal engineering (Sangeetha et al., 2018).
Dynamic Behavior in Solution
The dynamic behavior of certain 1,3,5-triazine derivatives, like 2-anilino-6-chloro-4-methoxy-1,3,5-triazine, has been analyzed using NMR studies. These studies provide insights into the internal rotation and stability of these compounds in solution (Belyakov, Shastin, & Strelenko, 2001).
Drug-Peptide Conjugates for Anticancer Therapy
1,3,5-Triazine derivatives have been used to synthesize drug-peptide conjugates, showing potential in anticancer therapy. These conjugates have been evaluated for their specificity and efficacy against cancer cells, indicating their potential in targeted cancer treatments (Kinas, Opolski, Kolesińska, & Kaminski, 2000).
Eigenschaften
IUPAC Name |
2-chloro-4-methoxy-6-phenyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPBGEPRGFCZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B1425694.png)
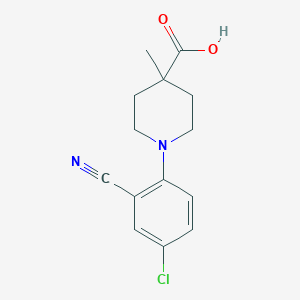
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)
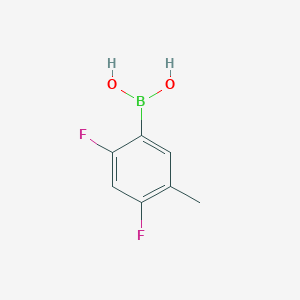
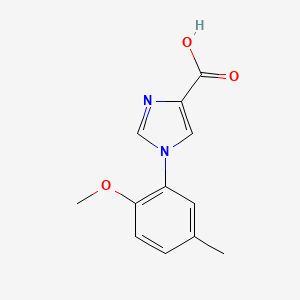
![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)
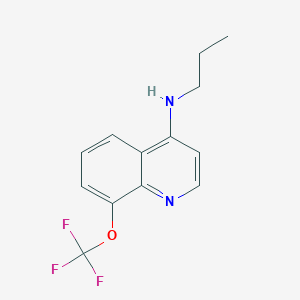
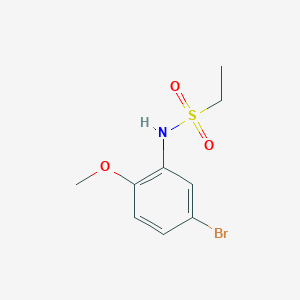
amine](/img/structure/B1425709.png)
![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
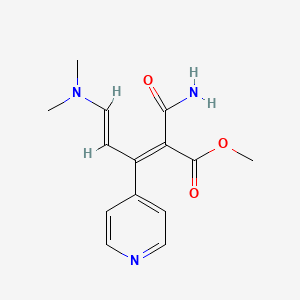
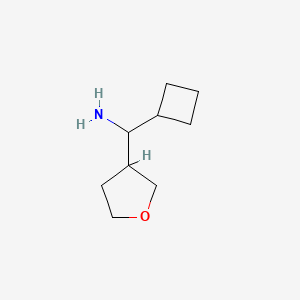
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)